molecular formula C17H17NO5S3 B2388788 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877817-02-2

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2388788
CAS No.: 877817-02-2
M. Wt: 411.51
InChI Key: IZLHAQHILSYDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLHAQHILSYDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl and Thienyl Intermediates: The initial step involves the preparation of 2-furyl and 2-thienyl intermediates through reactions such as Friedel-Crafts acylation.

    Sulfonylation: The intermediates are then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Coupling Reaction: The sulfonylated intermediates are coupled with 4-methylbenzenesulfonamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Sulfide derivatives of the sulfonyl groups.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Sulfonamides, in particular, are known for their antibacterial effects. The presence of both furan and thiophene rings in this compound may enhance its activity against various pathogens, including:

  • Gram-positive bacteria : E.g., Staphylococcus aureus
  • Gram-negative bacteria : E.g., Escherichia coli

A study showed minimum inhibitory concentrations (MICs) against these bacteria ranging from 20 to 70 µM for structurally related compounds, suggesting potential effectiveness for the compound .

Cytotoxicity Testing

In vitro assays have demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells, indicating a favorable safety profile while maintaining efficacy against pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Antibacterial Activity

A study focusing on structurally related compounds demonstrated promising antibacterial activity, reinforcing the potential of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide as a therapeutic agent against bacterial infections.

Cytotoxicity Testing

Further investigations into cytotoxicity revealed that related compounds exhibited low toxicity levels in various cell lines, suggesting that the new compound may also maintain a favorable safety profile while being effective against specific pathogens.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
  • N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a furan ring , a thiophene sulfonyl group , and a sulfonamide moiety . Its molecular formula is C16H17N3O4S3C_{16}H_{17}N_{3}O_{4}S_{3}, with a molecular weight of approximately 397.53 g/mol. The unique arrangement of these functional groups is believed to contribute to its biological properties.

Property Value
Molecular FormulaC₁₆H₁₇N₃O₄S₃
Molecular Weight397.53 g/mol
Key Functional GroupsFuran, Thiophene, Sulfonamide

Research indicates that compounds with similar structures can exhibit various biological activities, particularly as inhibitors of specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. In vitro studies have demonstrated that related compounds show nanomolar-level potency against human carbonic anhydrase II, suggesting that this compound may also possess similar inhibitory capabilities .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiophene and furan derivatives. A series of furan-2-sulfonamides were evaluated for their antibacterial efficacy, showing significant activity against various bacterial strains. These compounds exhibited a mechanism involving interference with bacterial metabolic pathways, which may be applicable to this compound .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. In vitro assays have shown that structurally similar compounds can induce apoptosis in cancer cells, which may be attributed to their ability to interact with cellular signaling pathways . The presence of the furan and thiophene rings is thought to enhance this activity due to their electron-donating properties.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that furan-based sulfonamides could inhibit carbonic anhydrase with high potency (IC50 values in the nanomolar range). This suggests potential therapeutic applications in conditions like glaucoma or edema .
  • Antibacterial Evaluations : Another investigation assessed the antibacterial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
  • Cytotoxicity Assays : Compounds similar in structure were tested against several cancer cell lines, revealing IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating strong antitumor potential .

Q & A

Q. What are the critical considerations in designing a synthetic route for N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis requires multi-step protocols to assemble the furan, thiophene sulfonyl, and benzene sulfonamide moieties. Key steps include:
  • Functional group compatibility : Ensure sulfonylation and alkylation steps do not degrade existing groups (e.g., furan’s oxygen sensitivity).
  • Reaction conditions : Optimize temperature (e.g., 60–80°C for sulfonamide coupling) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Use column chromatography or recrystallization to isolate intermediates, verified via TLC and HPLC (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene sulfonyl vs. benzene sulfonamide groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Detect key functional groups (e.g., S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for sulfonamides).
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC; store in amber vials if photosensitive .
  • Hydrolytic stability : Test in buffered solutions (pH 2–12) to identify susceptible bonds (e.g., sulfonamide hydrolysis under strong acids/bases) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Methodological Answer :
  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilic displacement efficiency .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to stabilize transition states .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Bioassay standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylbenzene with nitro groups) to isolate pharmacophore contributions .
  • Computational docking : Model interactions with target proteins (e.g., COX-2 or β-lactamases) to validate experimental IC₅₀ discrepancies .

Q. What mechanistic insights explain the compound’s dual activity in medicinal and material science applications?

  • Methodological Answer :
  • Electron transport studies : Use cyclic voltammetry to measure redox potentials; the thiophene sulfonyl group may enhance π-conjugation for semiconductor applications .
  • Protein binding assays : Employ surface plasmon resonance (SPR) to quantify affinity for biological targets (e.g., Kd < 1 µM for antibacterial activity) .
  • Crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase) to map binding modes and guide structure-activity relationship (SAR) studies .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Steric maps : Generate 3D models (e.g., DFT calculations) to predict accessibility of reaction sites (e.g., sulfonamide nitrogen vs. furan oxygen) .
  • Electrophilic substitution : Monitor substituent directing effects (e.g., thiophene’s α/β positions) using halogenation or nitration reactions .
  • Kinetic studies : Compare reaction rates for competing pathways (e.g., alkylation at ethyl vs. sulfonyl positions) under varying temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.